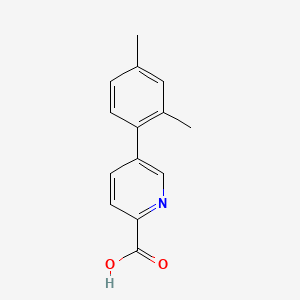
(3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Statins and Polyketide Spiroketals
The compound has been utilized as a precursor in the synthesis of statins, a class of drugs widely used to lower cholesterol levels in the blood. Časar & Košmrlj (2009) describe a method for preparing (4R,6S)-4-(tert-Butyldimethylsilyloxy)-6-formyltetra-hydro-2H-pyran-2-one, which is a key platform for statin synthesis via lactonized side chain. This synthesis involves the oxidation of alcohol and demonstrates high yield and stability, crucial for statin production. Additionally, Meilert, Pettit, & Vogel (2004) discuss the non-iterative asymmetric synthesis of C15 polyketide spiroketals, highlighting the compound's role in the formation of complex molecular structures used in various applications, including the assessment of cytotoxicity toward different cancer cell lines.
Synthesis of Heterocyclic Compounds
The compound is also instrumental in the synthesis of heterocyclic compounds, which are crucial in drug discovery and development. Soengas, Valencia, Estévez, & Estévez (2008) elaborate on the synthesis of a complex heterocyclic compound involving multiple protection and reaction steps, underscoring the compound's versatility in forming intricate molecular architectures. Similarly, Sarvaiya, Gulati, & Patel (2019) illustrate the compound's utility in synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds, showcasing its potential in developing antimicrobial agents.
Chemoselective Biocatalysis
Troiani, Cluzeau, & Časar (2011) present a chemoselective biocatalytic procedure using the compound for synthesizing a key lactonized statin side chain intermediate. This method emphasizes the compound's importance in facilitating selective reactions, crucial for producing high-purity pharmaceutical ingredients.
Conclusions
The compound (3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one serves as a versatile intermediary in synthesizing statins, polyketide spiroketals, and various heterocyclic compounds. Its role in facilitating complex synthesis routes and biocatalytic processes underscores its significance in the field of organic chemistry and pharmaceutical development.
Safety and Hazards
properties
IUPAC Name |
(3aS,4S,5R,6aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4Si/c1-20(2,3)25(4,5)23-13-17-16-12-15(21)10-14(16)11-18(17)24-19-8-6-7-9-22-19/h14,16-19H,6-13H2,1-5H3/t14-,16-,17+,18+,19?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZDKAKHGDRBAD-WMOVPWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)C2)OC3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)C2)OC3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677254 |
Source


|
| Record name | (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112168-22-6 |
Source


|
| Record name | (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



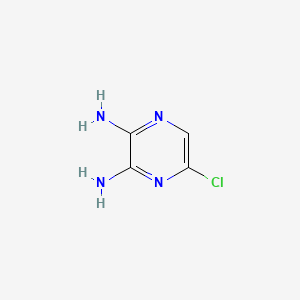
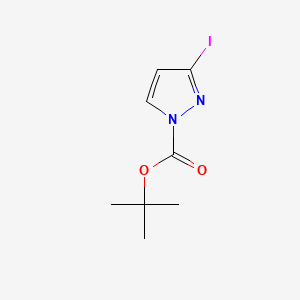

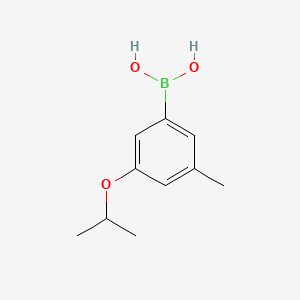
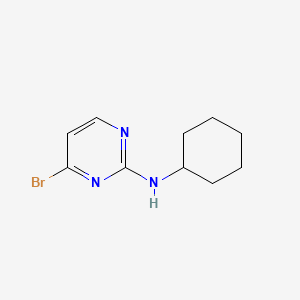
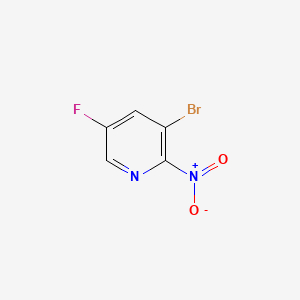

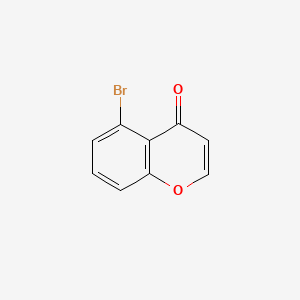
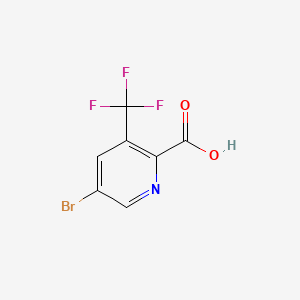
![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)
